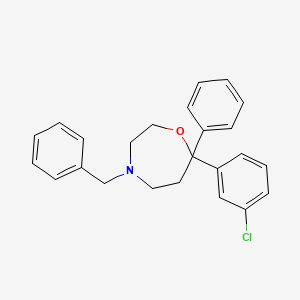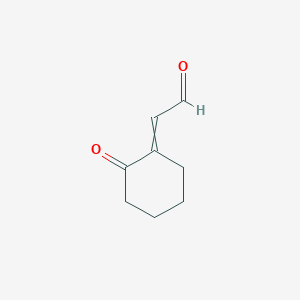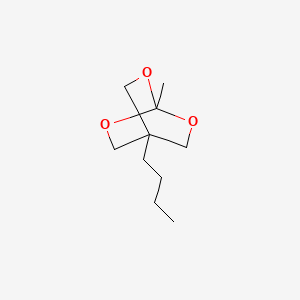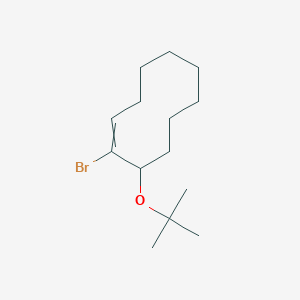![molecular formula C9H12O2 B14597249 (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione CAS No. 60582-67-4](/img/structure/B14597249.png)
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione is a bicyclic organic compound with a unique structure that includes two ketone groups. This compound is of interest in various fields of chemistry due to its distinctive molecular framework and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione typically involves cyclization reactions. One common method is the intramolecular aldol condensation of a suitable precursor, which can be achieved under basic conditions. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium tert-butoxide, and the reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the strain in its bicyclic structure and the presence of the ketone groups. These features make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (1R,8R)-2-methylbicyclo[6.1.0]nonane
- (1R,8R)-3-methylenebicyclo[6.1.0]nonane
- (1R,8R)-1,7,7-trimethylbicyclo[6.1.0]nonane
Uniqueness
What sets (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione apart from similar compounds is its specific arrangement of ketone groups and the resulting chemical reactivity. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
60582-67-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-4-9(11)7-5-6(7)8/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
LFKARVLHKTVTMQ-RNFRBKRXSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H]2C[C@H]2C(=O)C1 |
Canonical SMILES |
C1CCC(=O)C2CC2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)





![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)

![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

